molecular formula C12H16N4 B8467826 2-(4-(But-3-ynyl)piperazin-1-yl)pyrimidine

2-(4-(But-3-ynyl)piperazin-1-yl)pyrimidine

Cat. No. B8467826
M. Wt: 216.28 g/mol
InChI Key: SODHIHXXVFWIPS-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (1.14 g), 2-(piperazin-1-yl)pyrimidine (1.06 g) and diisoproylethylamine (1.24 mL) in 1,2-dichloroethane (6 mL) was heated to reflux overnight. The mixture was concentrated, diluted with sat. aq. NaHCO3 (5 mL) and extracted with DCM (2×50 mL). Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0) afforded 2-(4-(but-3-ynyl)piperazin-1-yl)pyrimidine (0.60 g).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][C:14]#[CH:15])(=O)=O)=CC=1.[N:16]1([C:22]2[N:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(N(C(C)C)CC)(C)C>ClCCCl>[CH2:12]([N:19]1[CH2:20][CH2:21][N:16]([C:22]2[N:23]=[CH:24][CH:25]=[CH:26][N:27]=2)[CH2:17][CH2:18]1)[CH2:13][C:14]#[CH:15]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Name
Quantity
1.06 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with sat. aq. NaHCO3 (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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